molecular formula C9H5BrF2O B1641384 2-Bromo-5,6-difluoroindan-1-one

2-Bromo-5,6-difluoroindan-1-one

Cat. No.: B1641384
M. Wt: 247.04 g/mol
InChI Key: QCVSGRGIMSGRLE-UHFFFAOYSA-N
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Description

2-Bromo-5,6-difluoroindan-1-one is a high-value fluorinated synthon designed for advanced research and development, particularly in the field of materials science. Its primary research application is as a foundational building block for constructing non-fullerene acceptors (NFAs) in organic solar cells (OSCs). Computational and experimental studies utilize this compound to create specific terminal acceptor groups, such as 2-(5,6-difluoro-2-methylene-3-oxo-2,3-dihydro-1H-inden-1-ylidene) malononitrile, which are integral to the A-D-A (Acceptor-Donor-Acceptor) molecular architecture of high-performance NFAs . The strategic incorporation of fluorine atoms and the bromine leaving group on the indanone core is critical for fine-tuning the optoelectronic properties of the resulting materials. This includes lowering the energy levels of the lowest unoccupied molecular orbital (LUMO), enhancing light absorption capabilities, and improving intramolecular charge transfer, all of which contribute to increasing the power conversion efficiency (PCE) of photovoltaic devices . Beyond photovoltaics, the 1-indanone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The presence of fluorine atoms can significantly improve the metabolic stability, lipophilicity, and binding selectivity of potential drug candidates . As such, this reagent serves as a versatile precursor in the synthesis of complex molecules for pharmaceutical discovery and agrochemical applications.

Properties

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

IUPAC Name

2-bromo-5,6-difluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H5BrF2O/c10-6-1-4-2-7(11)8(12)3-5(4)9(6)13/h2-3,6H,1H2

InChI Key

QCVSGRGIMSGRLE-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC(=C(C=C21)F)F)Br

Canonical SMILES

C1C(C(=O)C2=CC(=C(C=C21)F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Regioselectivity Control : Fluorine’s strong electron-withdrawing nature diverts bromination to the α-position, avoiding competing aromatic substitution observed in methoxy or hydroxy analogs .
  • Yield Optimization: Basic conditions (e.g., KOH) enhance dibromination yields for 5,6-difluoroindan-1-one (84% vs. 65% monobromination in AcOH), suggesting a kinetic preference for enolate formation .

Preparation Methods

Preparation Methods Analysis

Direct α-Bromination using Bromine/Acetic Acid

The most efficient and straightforward method for preparing 2-Bromo-5,6-difluoroindan-1-one involves the direct α-bromination of 5,6-difluoroindan-1-one using bromine in acetic acid at room temperature.

Reaction Scheme
5,6-difluoroindan-1-one + Br₂ → this compound
Detailed Procedure

In this method, bromine (0.34 mL, 0.66 mmol) is added dropwise to a solution of 5,6-difluoroindan-1-one (100 mg, 0.60 mmol) in acetic acid (10 mL). The reaction mixture is stirred for 1 hour at room temperature. After completion, the reaction mixture is worked up according to standard procedures to yield this compound (compound 14) with a yield of 65%.

Reaction Conditions and Parameters

Table 1: Reaction Conditions for Bromination with Bromine/Acetic Acid

Parameter Value
Substrate 5,6-difluoroindan-1-one
Brominating Agent Bromine
Solvent Acetic acid
Temperature Room temperature
Reaction Time 1 hour
Molar Ratio (Br₂:Substrate) 1.1:1
Yield 65%

The reaction selectively produces α-monobromo derivative under these conditions, with no evidence of aromatic ring bromination. This selectivity can be attributed to the electron-withdrawing effect of the fluorine substituents, which deactivate the aromatic ring toward electrophilic substitution, while the α-carbon of the ketone remains reactive.

Preparation of 2,2-Dibromo-5,6-difluoroindan-1-one

An alternative method involves the use of bromine in the presence of potassium hydroxide to produce 2,2-dibromo-5,6-difluoroindan-1-one.

Reaction Scheme
5,6-difluoroindan-1-one + 2Br₂ + KOH → 2,2-Dibromo-5,6-difluoroindan-1-one
Detailed Procedure

In this approach, bromine (1.75 mL, 1.20 mmol) is added with exclusion of light to a solution of 5,6-difluoroindan-1-one (100 mg, 0.60 mmol) and potassium hydroxide (248 mg, 1.80 mmol) in dichloromethane (20 mL) at room temperature. After 20 hours at this temperature, the reaction mixture is worked up to give 2,2-dibromo-5,6-difluoroindan-1-one (compound 15) in 84% yield.

Reaction Conditions and Parameters

Table 2: Reaction Conditions for Dibromination with Bromine/KOH

Parameter Value
Substrate 5,6-difluoroindan-1-one
Brominating Agent Bromine
Base Potassium hydroxide
Solvent Dichloromethane
Temperature Room temperature
Reaction Time 20 hours
Molar Ratio (Br₂:Substrate:KOH) 2:1:3
Yield 84%

Under basic conditions, the reaction proceeds to give the α,α-dibrominated product in high yield. This preparation demonstrates the influence of reaction conditions on the degree of bromination.

Characterization Data

This compound (Compound 14)

Physical Properties
  • Appearance: Crystalline solid
  • Melting point: 68-70°C
  • Molecular formula: C₉H₅BrF₂O
  • Molecular weight: 247 g/mol
Spectroscopic Data

¹H-NMR Data (CDCl₃):

  • δ 3.39 (1H, d, J=18.0, H-3a)
  • δ 3.81 (1H, t, J=22.0, 7.6, H-3b)
  • δ 4.66 (1H, dd, J=7.4, 3.2, H-2)
  • δ 7.27 (1H, t, J=8.0, Ar-H)
  • δ 7.64 (1H, t, J=8.0, Ar-H)

¹³C-NMR Data (CDCl₃):

  • δ 41.9, 47.7, 117.5, 117.7, 119.3, 119.5, 152.3, 154.2, 201.9

GC-MS Data:

  • m/z: 247 (M⁺)

IR Data:

  • 1720 cm⁻¹ (C=O)

2,2-Dibromo-5,6-difluoroindan-1-one (Compound 15)

Physical Properties
  • Appearance: Crystalline solid
  • Melting point: 124-126°C
  • Molecular formula: C₉H₄Br₂F₂O
  • Molecular weight: 326 g/mol
Spectroscopic Data

¹H-NMR Data (CDCl₃):

  • δ 4.24 (2H, s, H-3)
  • δ 7.23 (1H, t, J=7.6, Ar-H)
  • δ 7.74 (1H, t, J=8.0, Ar-H)

¹³C-NMR Data (CDCl₃):

  • δ 52.0, 55.4, 115.1, 144.3, 150.4, 152.8, 155.5, 158.0, 191.0

GC-MS Data:

  • m/z: 326 (M⁺)

IR Data:

  • 1720 cm⁻¹ (C=O)

Comparative Analysis of Bromination Methods

The selective bromination of 5,6-difluoroindan-1-one can be achieved through careful control of reaction conditions. Table 3 provides a comparison of the two main preparation methods discussed:

Table 3: Comparison of Bromination Methods for 5,6-difluoroindan-1-one

Parameter Br₂/AcOH Method Br₂/KOH Method
Product This compound 2,2-Dibromo-5,6-difluoroindan-1-one
Number of Bromine Atoms 1 2
Reaction Time 1 hour 20 hours
Temperature Room temperature Room temperature
Yield 65% 84%
Regioselectivity α-mono-bromination α,α-dibromination
Conditions Acidic Basic

The choice of method depends on whether mono- or di-bromination is desired. The acidic conditions favor mono-bromination, while basic conditions promote dibromination at the α-position.

Reactivity Patterns and Mechanistic Aspects

The bromination of 5,6-difluoroindan-1-one follows general patterns observed for similar indan-1-one derivatives. The presence of the fluorine substituents influences the reactivity of both the aromatic ring and the α-carbon position.

In acidic media (AcOH), the enol form of the ketone likely serves as the reactive species for electrophilic attack by bromine, resulting in mono-bromination. Under basic conditions (KOH), the increased acidity of the α-hydrogen in the mono-brominated intermediate facilitates the second bromination.

This reactivity pattern is consistent with other substituted indan-1-ones, where the electronic effects of substituents determine the regioselectivity of bromination.

Applications and Significance

This compound serves as a versatile synthetic intermediate for various transformations, including:

  • Nucleophilic substitution reactions at the α-position
  • Metal-catalyzed coupling reactions
  • Synthesis of heterocyclic compounds
  • Preparation of pharmaceutical intermediates

The α-bromo ketone functionality makes it particularly useful for the synthesis of heterocycles through condensation reactions with various nucleophiles.

Q & A

Q. What regulatory compliance steps are required for using this compound in international collaborations?

  • Guidance :
  • Documentation : Ensure SDS aligns with UN GHS Rev. 8 standards, even though the compound is unlisted in major inventories (EINECS, TSCA) .
  • Transport : Classify as "Not Restricted" per IATA/IMDG guidelines due to lack of hazard data, but label as a halogenated organic compound .

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